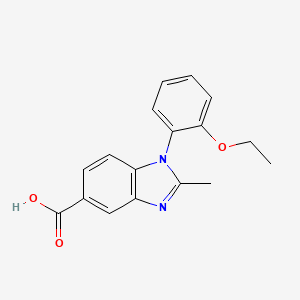
1-(2-Ethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylicacid is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methyl group, and a carboxylic acid group attached to a benzodiazole ring. Benzodiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
The synthesis of 1-(2-ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylicacid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxybenzaldehyde and o-phenylenediamine.
Condensation Reaction: The first step involves the condensation of 2-ethoxybenzaldehyde with o-phenylenediamine in the presence of an acid catalyst to form the intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under acidic conditions to form the benzodiazole ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-(2-Ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylicacid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
1-(2-Ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylicacid can be compared with other similar compounds, such as:
1-(2-Ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole: Lacks the carboxylic acid group, which may affect its biological activity and chemical reactivity.
1-(2-Methoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylicacid: Contains a methoxy group instead of an ethoxy group, which may influence its solubility and interaction with molecular targets.
1-(2-Ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-4-carboxylicacid: The position of the carboxylic acid group is different, which may affect its chemical properties and biological activity.
The uniqueness of 1-(2-ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylicacid lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H16N2O3 |
|---|---|
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
1-(2-ethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C17H16N2O3/c1-3-22-16-7-5-4-6-15(16)19-11(2)18-13-10-12(17(20)21)8-9-14(13)19/h4-10H,3H2,1-2H3,(H,20,21) |
Clave InChI |
BJLFXAZHVHRXBE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1N2C(=NC3=C2C=CC(=C3)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


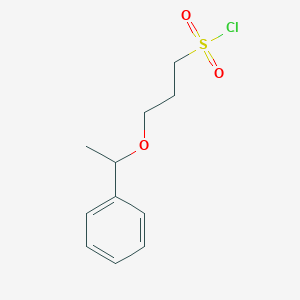
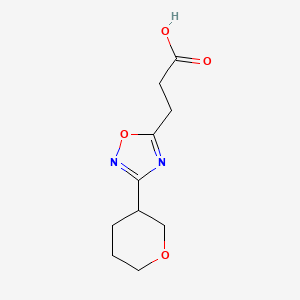

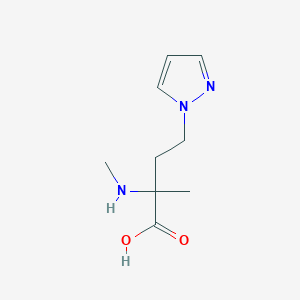

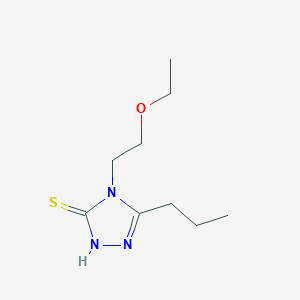
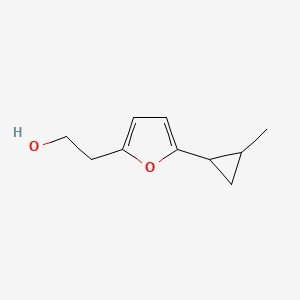
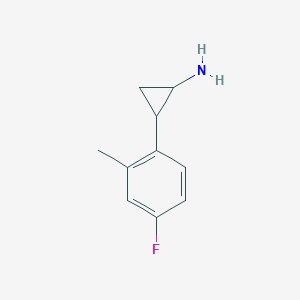
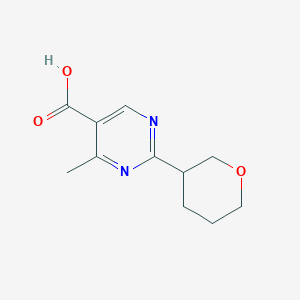
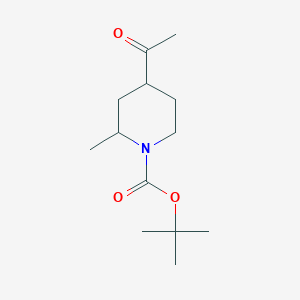


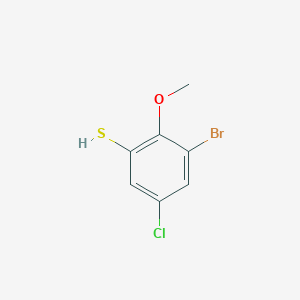
![Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B13633659.png)
